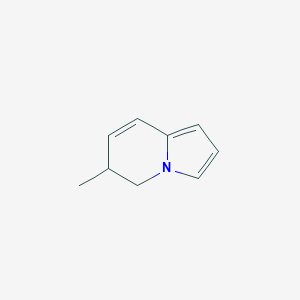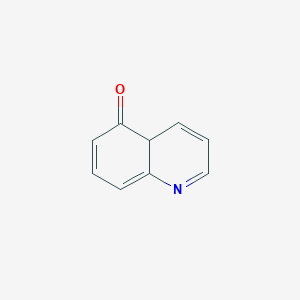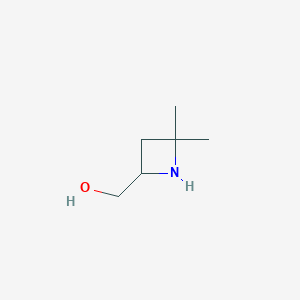![molecular formula C5H11N3O B11924139 3-Oxa-1,7,8-triazaspiro[4.4]nonane CAS No. 126505-39-3](/img/structure/B11924139.png)
3-Oxa-1,7,8-triazaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxa-1,7,8-triazaspiro[4.4]nonane is a chemical compound with the molecular formula C5H11N3O and a molecular weight of 129.16 g/mol It is characterized by a spirocyclic structure containing an oxygen atom and three nitrogen atoms
Méthodes De Préparation
The synthesis of 3-Oxa-1,7,8-triazaspiro[4.4]nonane involves several steps and specific reaction conditions. One efficient method for synthesizing this compound includes the use of intermediates and target compounds that do not require additional purification . The reaction conditions typically involve controlled temperatures and the use of specific reagents to achieve high yields.
Analyse Des Réactions Chimiques
3-Oxa-1,7,8-triazaspiro[4.4]nonane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Oxa-1,7,8-triazaspiro[4.4]nonane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Oxa-1,7,8-triazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biological pathways, resulting in the desired effects.
Comparaison Avec Des Composés Similaires
3-Oxa-1,7,8-triazaspiro[4.4]nonane can be compared with other similar compounds, such as:
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound has a similar spirocyclic structure but contains a dione group.
3-[ (4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione: This compound has a similar structure but includes a methylphenyl group.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of an oxygen atom in the spirocyclic structure, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
126505-39-3 |
|---|---|
Formule moléculaire |
C5H11N3O |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
3-oxa-1,7,8-triazaspiro[4.4]nonane |
InChI |
InChI=1S/C5H11N3O/c1-5(2-8-7-1)3-9-4-6-5/h6-8H,1-4H2 |
Clé InChI |
JADDTXBPBKLCOS-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CNN1)COCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)





![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)

![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)

